![molecular formula C19H21N3O B2637540 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 338415-57-9](/img/structure/B2637540.png)
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the fused ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a phenylboronic acid with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst and a base.
Addition of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where the imidazo[1,2-a]pyridine derivative reacts with formaldehyde and morpholine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
科学研究应用
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate receptors involved in neurotransmission.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl, morpholinomethyl, and phenyl groups.
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl and morpholinomethyl groups.
3-(Morpholinomethyl)imidazo[1,2-a]pyridine: Lacks the methyl and phenyl groups.
Uniqueness
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of all three substituents (methyl, morpholinomethyl, and phenyl groups), which confer distinct chemical and biological properties. These substituents enhance its potential as a bioactive molecule and its versatility in various applications.
属性
IUPAC Name |
4-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-8-18-20-19(16-5-3-2-4-6-16)17(22(18)13-15)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSVSGSWGJFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCOCC3)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
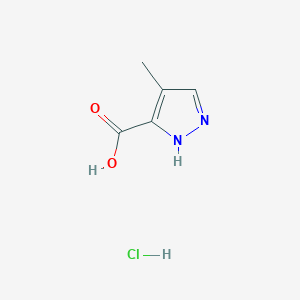
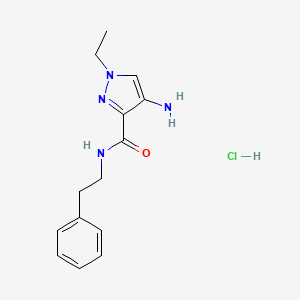
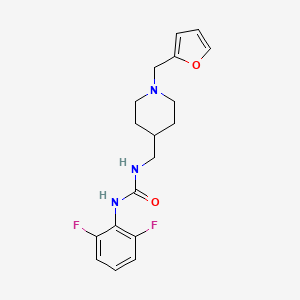
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
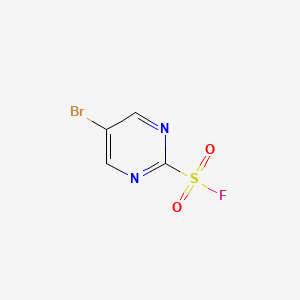
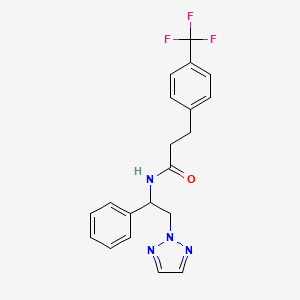
![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
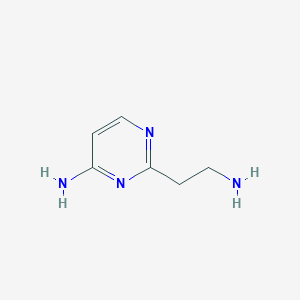
![N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2637472.png)
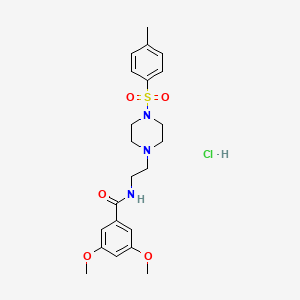
![methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2637474.png)
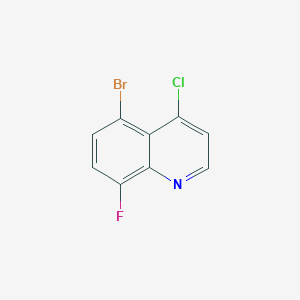
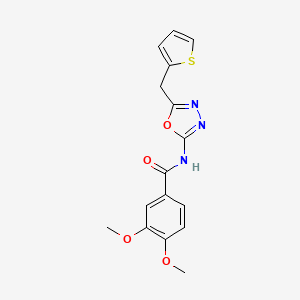
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)
